molecular formula C12H17NO B14841146 2-(Cyclopropylmethyl)-6-(dimethylamino)phenol

2-(Cyclopropylmethyl)-6-(dimethylamino)phenol

Cat. No.: B14841146
M. Wt: 191.27 g/mol
InChI Key: WUEHMTPYMHAWKK-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethyl)-6-(dimethylamino)phenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This compound is notable for its unique structure, which includes a cyclopropylmethyl group and a dimethylamino group attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethyl)-6-(dimethylamino)phenol typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropylmethyl Group: This can be achieved through the reaction of an appropriate alkene with a cyclopropylmethyl halide under basic conditions.

    Attachment to the Phenol Ring: The cyclopropylmethyl group is then introduced to the phenol ring through a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution, where a dimethylamine reacts with a suitable leaving group on the phenol ring, such as a halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethyl)-6-(dimethylamino)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones

    Reduction: Cyclohexanol derivatives

    Substitution: Halogenated, nitrated, or sulfonated phenol derivatives

Scientific Research Applications

2-(Cyclopropylmethyl)-6-(dimethylamino)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethyl)-6-(dimethylamino)phenol involves its interaction with various molecular targets and pathways:

    Phenolic Hydroxyl Group: The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function.

    Dimethylamino Group: This group can participate in nucleophilic and electrophilic interactions, influencing the compound’s reactivity and binding to targets.

    Cyclopropylmethyl Group: The cyclopropylmethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

2-(Cyclopropylmethyl)-6-(dimethylamino)phenol can be compared with other phenolic compounds that have similar structural features:

    Phenol: The simplest phenolic compound, lacking the cyclopropylmethyl and dimethylamino groups.

    2-(Cyclopropylmethyl)phenol: Similar structure but without the dimethylamino group.

    6-(Dimethylamino)phenol: Similar structure but without the cyclopropylmethyl group.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-(cyclopropylmethyl)-6-(dimethylamino)phenol

InChI

InChI=1S/C12H17NO/c1-13(2)11-5-3-4-10(12(11)14)8-9-6-7-9/h3-5,9,14H,6-8H2,1-2H3

InChI Key

WUEHMTPYMHAWKK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1O)CC2CC2

Origin of Product

United States

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